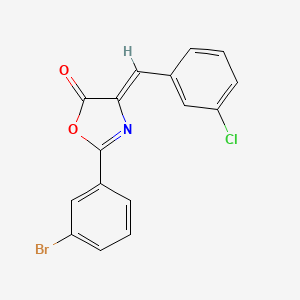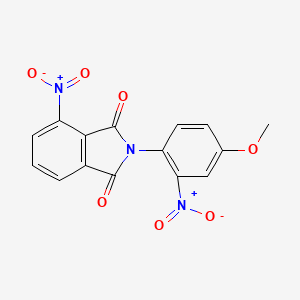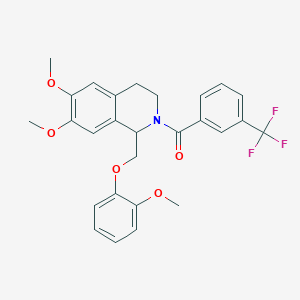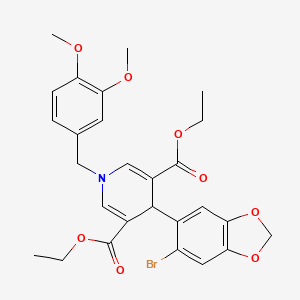
(4Z)-2-(3-bromophenyl)-4-(3-chlorobenzylidene)-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-2-(3-BROMOPHENYL)-4-[(3-CHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazolone derivatives This compound is characterized by the presence of a bromophenyl group and a chlorophenyl group attached to an oxazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(3-BROMOPHENYL)-4-[(3-CHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of 3-bromobenzaldehyde and 3-chlorobenzaldehyde with an appropriate oxazolone precursor. The reaction is usually carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to facilitate the condensation process, leading to the formation of the desired oxazolone derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-(3-BROMOPHENYL)-4-[(3-CHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced oxazolone derivatives.
Substitution: The bromophenyl and chlorophenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.
Major Products
The major products formed from these reactions include various substituted oxazolone derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
(4Z)-2-(3-BROMOPHENYL)-4-[(3-CHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4Z)-2-(3-BROMOPHENYL)-4-[(3-CHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-2-(3-BROMOPHENYL)-4-[(3-FLUOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
- (4Z)-2-(3-CHLOROPHENYL)-4-[(3-BROMOPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
- (4Z)-2-(3-METHOXYPHENYL)-4-[(3-CHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
Uniqueness
The uniqueness of (4Z)-2-(3-BROMOPHENYL)-4-[(3-CHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromophenyl and chlorophenyl groups allows for unique interactions with molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H9BrClNO2 |
|---|---|
Molecular Weight |
362.60 g/mol |
IUPAC Name |
(4Z)-2-(3-bromophenyl)-4-[(3-chlorophenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H9BrClNO2/c17-12-5-2-4-11(9-12)15-19-14(16(20)21-15)8-10-3-1-6-13(18)7-10/h1-9H/b14-8- |
InChI Key |
XNURUVXAPBULGD-ZSOIEALJSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)Br |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide](/img/structure/B11220643.png)


![2-[(2-methylbenzyl)sulfanyl]-3-(2-phenylethyl)quinazolin-4(3H)-one](/img/structure/B11220661.png)
![ethyl (2-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11220669.png)
![4-chloro-2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenyl (2E)-3-(3-chlorophenyl)prop-2-enoate](/img/structure/B11220675.png)
![7-chloro-5-(methylsulfonyl)-N-[2-(propan-2-ylcarbamoyl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11220678.png)
![2-{2-[4-(2-chlorobenzyl)piperazin-1-yl]-2-oxoethyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one](/img/structure/B11220682.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B11220685.png)
![3-bromo-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11220697.png)

![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(2-methoxybenzyl)quinazolin-4(3H)-one](/img/structure/B11220708.png)

![N-(2-chloro-4-methylphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11220733.png)
